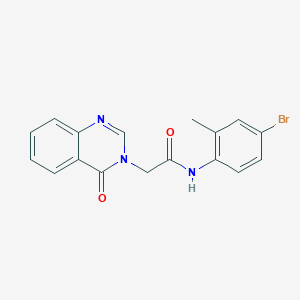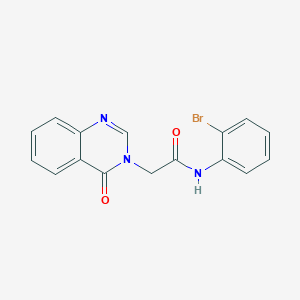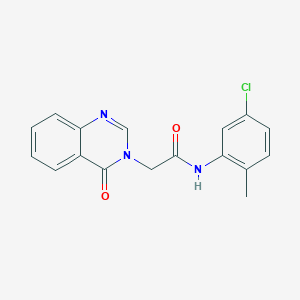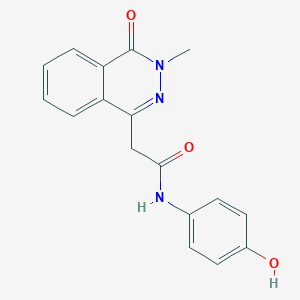![molecular formula C24H21NO4 B277617 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in the field of scientific research. This compound is also known as SCH 529074 and has been shown to have a variety of biological effects.
Mecanismo De Acción
The mechanism of action of SCH 529074 involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by SCH 529074 can lead to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
SCH 529074 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SCH 529074 in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation is its limited solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on SCH 529074. One area of interest is its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of SCH 529074 involves the reaction of 2-methylbenzaldehyde with 3-acetylindole in the presence of a base, followed by the addition of furan-2-carbaldehyde and a catalytic amount of piperidine. The resulting product is then treated with hydrochloric acid to yield SCH 529074.
Aplicaciones Científicas De Investigación
SCH 529074 has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that SCH 529074 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C24H21NO4/c1-17-7-2-3-8-18(17)16-25-22-11-5-4-10-21(22)24(28,23(25)27)15-19(26)12-13-20-9-6-14-29-20/h2-14,28H,15-16H2,1H3/b13-12+ |
Clave InChI |
BUPQYDANUKCJPW-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
SMILES canónico |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)